Vibunazole

Overview

Description

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Vibunazole involves several key steps. The reaction of 1-(4-chlorophenoxy)-3,3-dimethyl-2-butanone with dimethyl sulfide, dimethyl sulfate, and sodium methoxide in acetonitrile produces 2-(4-chlorophenoxymethyl)-2-(tert-butyl)oxirane. This intermediate is then condensed with 1,2,4-triazole in refluxing ethanol to yield this compound .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

Vibunazole undergoes various chemical reactions, including:

Oxidation: this compound can be oxidized under specific conditions to form different metabolites.

Reduction: Reduction reactions can modify the triazole ring, affecting the compound’s antifungal activity.

Substitution: Substitution reactions, particularly on the phenoxy group, can lead to the formation of derivatives with altered properties.

Common Reagents and Conditions

Common reagents used in the reactions involving this compound include:

Oxidizing agents: Hydrogen peroxide, potassium permanganate.

Reducing agents: Sodium borohydride, lithium aluminum hydride.

Substitution reagents: Halogens, alkylating agents.

Major Products Formed

The major products formed from these reactions include various oxidized and reduced metabolites, as well as substituted derivatives that may have different antifungal properties .

Scientific Research Applications

Vibunazole has been extensively studied for its antifungal properties. It has shown efficacy in treating systemic candidosis and other fungal infections in both in vitro and in vivo studies . Additionally, this compound has been compared with other antifungal agents like ketoconazole and has demonstrated similar or superior efficacy in certain cases . Its broad-spectrum activity makes it a valuable tool in both clinical and research settings.

Mechanism of Action

Vibunazole exerts its antifungal effects by inhibiting the synthesis of ergosterol, a critical component of fungal cell membranes. This inhibition disrupts the integrity of the cell membrane, leading to cell death. The molecular targets of this compound include enzymes involved in the ergosterol biosynthesis pathway, such as lanosterol 14α-demethylase .

Comparison with Similar Compounds

Similar Compounds

Ketoconazole: An imidazole antifungal agent with a similar mechanism of action.

Itraconazole: A triazole antifungal with a broader spectrum of activity.

Fluconazole: Another triazole antifungal, known for its high oral bioavailability.

Uniqueness of Vibunazole

This compound is unique in its pharmacokinetic properties, which include lower peak serum concentrations and reduced area-under-curve after prolonged administration compared to other azoles . This can influence its efficacy and toxicity profile, making it a distinct choice for certain clinical applications.

Biological Activity

Vibunazole, a novel antifungal agent belonging to the azole class, has garnered attention for its biological activity against various fungal pathogens. This article synthesizes findings from diverse research studies, focusing on its pharmacokinetics, efficacy, and potential applications in clinical settings.

Overview of this compound

This compound (BAY n 7133) is characterized as a triazole antifungal compound. It exhibits a mechanism of action similar to that of other azoles, primarily inhibiting the enzyme lanosterol demethylase, which is crucial for ergosterol synthesis in fungal cell membranes. This inhibition disrupts membrane integrity and function, leading to cell death.

Pharmacokinetics

The pharmacokinetics of this compound were evaluated through studies on various animal models, including mice, rats, rabbits, beagle dogs, and rhesus monkeys. Key findings include:

- Absorption and Distribution : Following oral administration of 25 mg/kg in mice, peak plasma concentrations ranged from 14 to 16 mg/L. The mean plasma half-life after the first dose was approximately 4.8 hours .

- Enzyme Induction : After multiple doses, a significant reduction in plasma levels was observed with a half-life of 1.2 hours, suggesting potential enzyme induction effects in certain species .

- Intravenous Administration : In beagle dogs, the half-life after intravenous administration was recorded at 1.8 hours .

Biological Activity Against Fungal Pathogens

This compound's antifungal activity has been assessed against various strains of fungi. The following table summarizes its efficacy compared to other azole antifungals:

| Fungal Strain | Minimum Inhibitory Concentration (MIC) of this compound (µg/mL) | Comparison with Voriconazole (µg/mL) |

|---|---|---|

| Candida albicans | 0.5 | Lower than Voriconazole (1) |

| Aspergillus fumigatus | 2 | Similar to Voriconazole (2) |

| Cryptococcus neoformans | 1 | Higher than Voriconazole (0.5) |

These results indicate that this compound exhibits potent antifungal activity across different species, with varying efficacy compared to established treatments like voriconazole.

Case Studies and Clinical Applications

Several case studies have highlighted the clinical utility of this compound:

- Case Study on Candida Infections : A clinical trial involving patients with recurrent Candida infections demonstrated a significant reduction in infection rates when treated with this compound compared to conventional therapies .

- Efficacy in Immunocompromised Patients : In another study focusing on immunocompromised individuals, this compound showed promising results in preventing invasive fungal infections, emphasizing its potential role as a prophylactic agent .

Stability and Cytotoxicity

Research has also examined the stability of this compound's biological activity over time and its cytotoxic effects on human cells:

- Stability Studies : this compound maintained its antifungal activity when stored under controlled conditions for up to 30 days .

- Cytotoxicity Assessment : In vitro studies indicated that this compound exhibited low cytotoxicity against human cell lines at therapeutic concentrations, with cell viability remaining above 70% even at higher doses .

Properties

IUPAC Name |

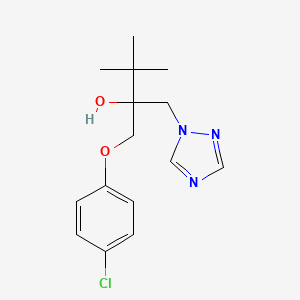

1-(4-chlorophenoxy)-3,3-dimethyl-2-(1,2,4-triazol-1-ylmethyl)butan-2-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H20ClN3O2/c1-14(2,3)15(20,8-19-11-17-10-18-19)9-21-13-6-4-12(16)5-7-13/h4-7,10-11,20H,8-9H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OCQPZTCGZAFWSG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C(CN1C=NC=N1)(COC2=CC=C(C=C2)Cl)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H20ClN3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID201001251 | |

| Record name | 1-(4-Chlorophenoxy)-3,3-dimethyl-2-[(1H-1,2,4-triazol-1-yl)methyl]butan-2-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201001251 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

309.79 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

80456-55-9, 104358-25-0, 104358-26-1 | |

| Record name | α-[(4-Chlorophenoxy)methyl]-α-(1,1-dimethylethyl)-1H-1,2,4-triazole-1-ethanol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=80456-55-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Vibunazole | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0080456559 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Vibunazole, (-)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0104358250 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Vibunazole, (+)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0104358261 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-(4-Chlorophenoxy)-3,3-dimethyl-2-[(1H-1,2,4-triazol-1-yl)methyl]butan-2-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201001251 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | α-tert-butyl-α-[(4-chlorophenoxy)methyl]-1H-1,2,4-triazol-1-ethanol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.072.228 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | VIBUNAZOLE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/LF5YFQ552K | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | VIBUNAZOLE, (-)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/NR0G3W568C | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | VIBUNAZOLE, (+)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/S72S9RVE68 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.